1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a chemical compound with a complex structure that includes both sulfonyl and benzotriazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 2-methoxy-5-methylphenyl sulfonyl chloride with 5-methylbenzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzotriazole ring.
Scientific Research Applications
1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The benzotriazole ring can also participate in various interactions, enhancing the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole
- 1-(2-Methoxy-5-methylphenyl)sulfonylbenzothiazole
Uniqueness
1-(2-methoxy-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both sulfonyl and benzotriazole groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10-4-6-13-12(8-10)16-17-18(13)22(19,20)15-9-11(2)5-7-14(15)21-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMZZOJOOWUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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